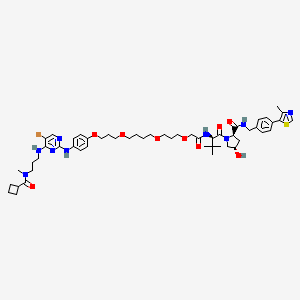

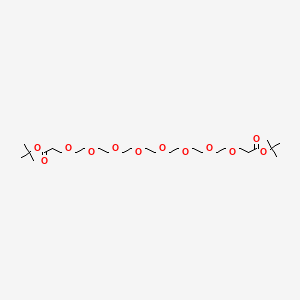

![molecular formula C25H31F3N4O2 B11934033 1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea](/img/structure/B11934033.png)

1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

EMD534085 is a potent and selective small molecule inhibitor of Eg5, a microtubule motor protein critical for proper spindle formation during mitosis. This compound has shown significant preclinical antitumor activity by causing mitotic arrest and cell death in various tumor types .

Análisis De Reacciones Químicas

EMD534085 undergoes several types of chemical reactions, primarily involving its interaction with microtubule motor proteins. It is a potent inhibitor of mitotic kinesin-5 with an IC50 value of 8 nM . The compound does not inhibit other tested kinesins at 1 μM or 10 μM concentrations, demonstrating its selectivity for kinesin-5 . The major products formed from these reactions include phospho-histone H3 positive cells, indicating target modulation .

Aplicaciones Científicas De Investigación

EMD534085 has been extensively studied for its potential in cancer treatment. It has shown in vivo anti-tumor activity in several tumor types by causing mitotic arrest and cell death . The compound has been tested in phase I dose-escalation studies in patients with advanced solid tumors and lymphoma, demonstrating preliminary antitumor results . Additionally, EMD534085 has been used in preclinical studies to investigate its effects on various cancer cell lines, including HeLa and MCF7 cells .

Mecanismo De Acción

EMD534085 exerts its effects by inhibiting the kinesin spindle protein Eg5, which is involved in mitosis. This inhibition promotes mitotic arrest, leading to cell death . The compound binds to the allosteric pocket of kinesin-5, preventing proper spindle formation and causing prolonged mitotic arrest . This mechanism of action has been confirmed through various preclinical studies, demonstrating its potential as an antimitotic cancer drug .

Comparación Con Compuestos Similares

EMD534085 is unique in its selectivity for kinesin-5, distinguishing it from other kinesin inhibitors. Similar compounds include other kinesin-5 inhibitors, such as ispinesib and filanesib, which also target the same protein but may have different selectivity profiles and efficacy . EMD534085’s ability to cause rapid cell death during mitotic arrest and its selectivity for kinesin-5 make it a promising candidate for further research and development in cancer therapy .

Propiedades

Fórmula molecular |

C25H31F3N4O2 |

|---|---|

Peso molecular |

476.5 g/mol |

Nombre IUPAC |

1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea |

InChI |

InChI=1S/C25H31F3N4O2/c1-32(2)13-12-29-24(33)30-15-18-9-10-19-22(16-6-4-3-5-7-16)31-21-11-8-17(25(26,27)28)14-20(21)23(19)34-18/h3-8,11,14,18-19,22-23,31H,9-10,12-13,15H2,1-2H3,(H2,29,30,33)/t18-,19?,22?,23?/m1/s1 |

Clave InChI |

MARIUIDCPUZLKZ-FTXYOQTCSA-N |

SMILES isomérico |

CN(C)CCNC(=O)NC[C@H]1CCC2C(NC3=C(C2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |

SMILES canónico |

CN(C)CCNC(=O)NCC1CCC2C(NC3=C(C2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

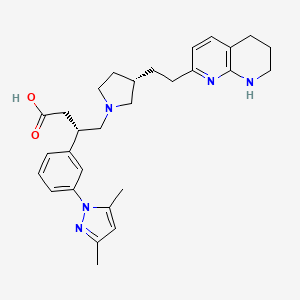

![N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine](/img/structure/B11933963.png)

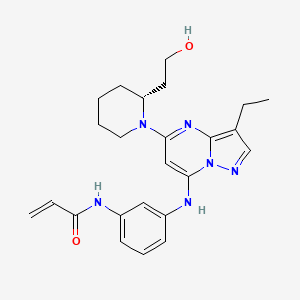

![(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide](/img/structure/B11933967.png)

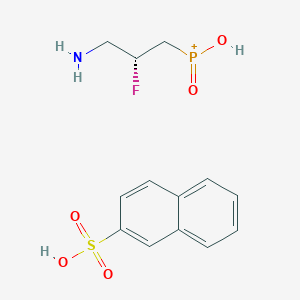

![[(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate](/img/structure/B11933981.png)

![4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11934007.png)

![(3S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B11934022.png)

![5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11934037.png)